![molecular formula C21H22N4O6 B12506339 benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)
benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is widely used as a colorimetric substrate for prolyl endopeptidase, an enzyme that cleaves peptides at internal proline residues . This compound is particularly valuable in biochemical assays due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantified by colorimetric detection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-PNA involves the coupling of Carbobenzoxy-glycine (Z-Gly) with L-proline (Pro) and p-nitroaniline (PNA). The reaction typically employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
Industrial production of Z-Gly-Pro-PNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Z-Gly-Pro-PNA primarily undergoes enzymatic hydrolysis. The prolyl endopeptidase cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Reagents: Prolyl endopeptidase, buffer solutions (e.g., phosphate-buffered saline)
Conditions: Optimal pH for enzymatic activity is around 7.2, and the reaction is typically carried out at 37°C.
Major Products
The major product formed from the enzymatic hydrolysis of Z-Gly-Pro-PNA is p-nitroaniline, which is quantified to measure the activity of prolyl endopeptidase .
Aplicaciones Científicas De Investigación
Z-Gly-Pro-PNA is extensively used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of prolyl endopeptidase and other proteolytic enzymes.
Medicine: It is used in assays to investigate enzyme deficiencies and related disorders.
Food Industry: The compound is utilized in the analysis of gluten-degrading enzymes, which are important for celiac disease research.
Pharmaceuticals: It aids in the development of enzyme inhibitors for therapeutic purposes.
Mecanismo De Acción
Z-Gly-Pro-PNA acts as a substrate for prolyl endopeptidase. The enzyme recognizes the proline residue and cleaves the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site, which involves a catalytic triad of serine, aspartate, and histidine residues . The released p-nitroaniline can be measured spectrophotometrically, providing a quantitative assessment of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Pro-PNA: Another chromogenic substrate for prolyl endopeptidase, but with a different peptide sequence.
Gly-Pro-PNA: A simpler substrate lacking the carbobenzoxy group, used for similar enzymatic studies.
Uniqueness
Z-Gly-Pro-PNA is unique due to its high specificity and sensitivity as a substrate for prolyl endopeptidase. The presence of the carbobenzoxy group enhances its stability and makes it a preferred choice for detailed enzymatic studies .
Propiedades
IUPAC Name |
benzyl N-[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSFKPOIVELPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
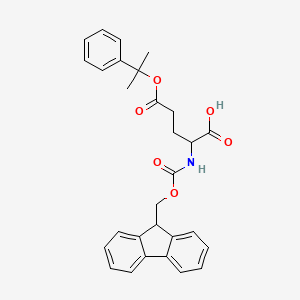
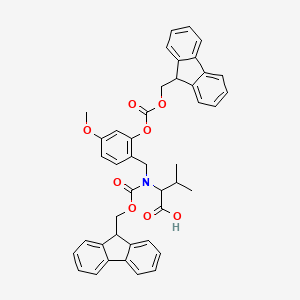
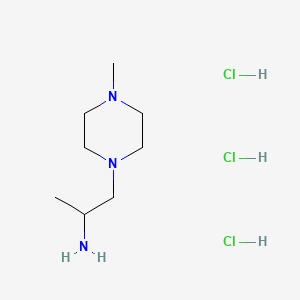

![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)
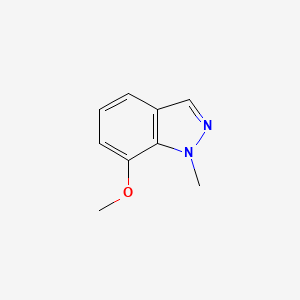
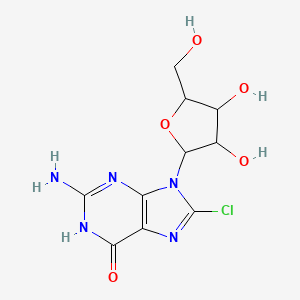
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)
![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)
![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)

![5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B12506333.png)
